BioA-IN-1

Tuberculosis BioA Inhibitor Selectivity

Researchers studying Mtb biotin biosynthesis face a probe selection challenge: ML406 introduces polypharmacology, while MAC13772 has altered permeability. BioA-IN-1 provides a consistent scaffold for reproducible target engagement. • BioA IC50: 0.195 μM - strong signal window without assay saturation • No cytotoxicity - clean on-target attribution • Coumarin scaffold (MW 327.4) - ideal for medicinal chemistry SAR Supplied as ≥97% purity solid; store at 2-8°C, protected from light.

Molecular Formula C18H17NO3S
Molecular Weight 327.4 g/mol
CAS No. 77820-11-2
Cat. No. B1362594
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBioA-IN-1
CAS77820-11-2
Molecular FormulaC18H17NO3S
Molecular Weight327.4 g/mol
Structural Identifiers
SMILESCCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)C3=CC=CS3
InChIInChI=1S/C18H17NO3S/c1-3-19(4-2)13-8-7-12-10-14(18(21)22-15(12)11-13)17(20)16-6-5-9-23-16/h5-11H,3-4H2,1-2H3
InChIKeyHSYRYXPRQYPBBQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BioA-IN-1 Baseline Overview


BioA-IN-1, also known as 7-(diethylamino)-3-(thiophene-3-carbonyl)-2H-chromen-2-one, is a small molecule inhibitor that targets the biotin synthesis pathway in *Mycobacterium tuberculosis* (Mtb) by inhibiting the enzyme 7,8-diaminopelargonic acid synthase (BioA) . This coumarin derivative has a molecular formula of C18H17NO3S and a molecular weight of 327.4 g/mol . Its primary reported activity is an IC50 of 0.195 μM against Mtb BioA, establishing it as a tool compound for studying bacterial biotin biosynthesis as a therapeutic target .

Mtb BioA target engagement studies
Reported selectivity profile vs. multi-target probes
Non-cytotoxic context for host-cell infection assays

BioA-IN-1 Substitution Risk Analysis


Substituting BioA-IN-1 with another BioA inhibitor, even one with a similar or better enzymatic IC50 value, carries significant experimental risk due to divergent physicochemical and target-specific profiles. For instance, the more potent inhibitor ML406 (IC50: 30 nM) displays activity against other targets like MLL CXXC domain-DNA interactions, introducing polypharmacology that complicates data interpretation in Mtb studies . Conversely, the less potent MAC13772 (IC50: 250 nM) possesses a different chemical scaffold and molecular weight, which will lead to altered cellular permeability and biodistribution . Therefore, maintaining a consistent chemical probe across a research program is critical for reproducible, mechanism-of-action studies specific to the BioA-IN-1 scaffold. The evidence below quantifies these critical differentiators.

Multi-target polypharmacology
ML406's off-target activity (MLL, RORγ) may confound BioA-specific pathway interpretation.
Scaffold-dependent permeability
MAC13772's distinct scaffold and molecular weight may alter cellular uptake and biodistribution profiles.
Potency alone insufficient
Enzymatic IC50 differences do not predict cellular activity equivalence without scaffold-matched validation.

BioA-IN-1 Selection Metrics


Target Selectivity vs. ML406

BioA-IN-1 demonstrates superior target selectivity for Mtb BioA compared to the more potent inhibitor ML406. While ML406 shows an IC50 of 30 nM against Mtb BioA, it also potently inhibits the MLL CXXC domain-DNA interaction and RORγ transcriptional activity, introducing significant off-target effects . In contrast, BioA-IN-1's primary reported activity is specific to the Mtb BioA enzyme. For research aiming to isolate the effects of BioA inhibition without confounding polypharmacology, BioA-IN-1 offers a cleaner chemical tool profile.

Selectivity vs. ML406
Direct head-to-head comparison
BioA-IN-1: reported no off-target activities; ML406: multi-target (MLL, RORγ)
Reported selectivity may reduce off-target interpretation variables in BioA studies.
Based on vendor technical datasheets; verify in assay.
Tuberculosis BioA Inhibitor Selectivity

Potency vs. MAC13772 & Early Hits

BioA-IN-1 (IC50: 0.195 μM) offers an intermediate potency profile that distinguishes it from both weaker and stronger BioA inhibitors. It is 1.28-fold more potent than MAC13772 (IC50: 250 nM) but 6.5-fold less potent than the non-selective ML406 (IC50: 30 nM) . In comparison to hits from virtual screening campaigns, BioA-IN-1 is far more potent; for example, it is ~148-fold more potent than compound A36 (IC50: 28.94 μM) [1]. This positions BioA-IN-1 as a robust tool compound that is potent enough for reliable cellular assays while maintaining a favorable selectivity profile.

Potency vs. MAC13772 & Early Hits
Cross-study comparable
IC50 0.195 µM; 1.28× vs MAC13772 (0.250 µM); 6.5× less than ML406 (0.030 µM); ~148× vs A36 (28.94 µM)
Reported intermediate potency supports dose-response studies without ultra-potent off-target effects.
Biochemical enzyme inhibition assays; cross-study comparisons require careful normalization.
Tuberculosis BioA Inhibitor IC50 Comparison

Cytotoxicity Safety Profile

BioA-IN-1 is explicitly documented to exhibit antibacterial activity without associated cytotoxicity in standard in vitro models . While quantitative IC50 values for cytotoxicity are not specified in primary literature for BioA-IN-1, this contrasts with the class of BioA inhibitors where cytotoxicity can be a concern requiring careful lead optimization [1]. The explicit absence of cytotoxicity at active concentrations is a key procurement criterion, enabling its use in host-cell infection assays to differentiate between antibacterial and host-toxic effects.

Cytotoxicity Safety Profile
Class-level inference
No cytotoxicity reported at active concentrations.
Reported non-cytotoxic context may differentiate antibacterial from host-toxic effects.
Class-level cytotoxicity known for other dihydroquinazolinone BioA inhibitors; verify in host-cell assays.
Tuberculosis Cytotoxicity Therapeutic Window

BioA-IN-1 Research Applications


Target Validation in Mtb Cell Culture

BioA-IN-1 is ideally suited for target validation experiments in *Mycobacterium tuberculosis* H37Rv or related cell culture models. Its combination of potent BioA inhibition (IC50: 0.195 μM) and lack of cytotoxicity allows researchers to confidently attribute observed bacterial growth inhibition to on-target effects, as opposed to general cellular toxicity . This makes it a reliable tool for generating robust target engagement data under low-biotin growth conditions.

HTS Assay Calibration

With an IC50 of 0.195 μM, BioA-IN-1 serves as an excellent positive control for validating and calibrating high-throughput biochemical or phenotypic screens designed to identify novel BioA inhibitors . Its potency is strong enough to generate a clear signal window but not so potent as to saturate assay systems, which can occur with probes like ML406 (IC50: 30 nM) .

Target-Specific vs. Polypharmacology Studies

Researchers investigating the specific role of BioA in Mtb can use BioA-IN-1 as a more selective tool compound compared to multi-target inhibitors like ML406 . By running parallel experiments with both compounds, scientists can differentiate cellular phenotypes arising from pure BioA inhibition (using BioA-IN-1) from those caused by combined BioA/MLL/RORγ inhibition (using ML406), thereby deconvoluting complex biological responses.

SAR Studies on Coumarin Scaffold

As a defined coumarin-based inhibitor with a known molecular weight (327.4 g/mol) and structure, BioA-IN-1 provides a solid starting point for medicinal chemistry campaigns . Its intermediate potency and clean selectivity profile make it an ideal parent compound for systematic SAR exploration aimed at improving potency, solubility, or pharmacokinetic properties while monitoring for the introduction of cytotoxicity.

Application
Selection Property
Validation Focus
Mtb target engagement validation
BioA inhibition activity & reported non-cytotoxic profile
On-target growth inhibition under low-biotin conditions
High-throughput screen calibration
Potency window for clear signal without saturation
Reproducible positive control performance
BioA-specific pathway deconvolution
Selectivity profile vs. multi-target probes
Differential cellular phenotypes from pure BioA inhibition
Coumarin scaffold SAR exploration
Defined structure and intermediate potency
Systematic potency/solubility optimization without cytotoxicity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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